molecular formula C22H25N3O8 B1662932 N-methylquipazine dimaleate CAS No. 171205-17-7

N-methylquipazine dimaleate

Cat. No. B1662932
CAS RN: 171205-17-7
M. Wt: 459.4 g/mol
InChI Key: HNSITEGFVDCKMF-SPIKMXEPSA-N
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Description

N-Methylquipazine dimaleate is a 5-HT3 agonist . It has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites . Its molecular weight is 459.45 and its formula is C14H17N3.(C4H4O4)2 .


Molecular Structure Analysis

The molecular structure of N-methylquipazine dimaleate consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group .


Physical And Chemical Properties Analysis

N-Methylquipazine dimaleate has a molecular weight of 459.45 and its formula is C14H17N3.(C4H4O4)2 . It is soluble to 50 mM in water .

Scientific Research Applications

Role as a 5-HT3 Agonist

“N-methylquipazine dimaleate” is a 5-HT3 agonist . It has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, it does not bind to 5-HT1B sites . This makes it a valuable tool in research related to the serotonin system, particularly in studies focusing on the role of 5-HT3 receptors in various physiological and pathological processes.

Role as a Prodrug

“N-methylquipazine dimaleate” has been classified as a prodrug . A prodrug is a compound that, on administration, must undergo chemical conversion by metabolic processes before becoming the pharmacologically active drug for which it is a prodrug . This property can be exploited in drug delivery research, where the aim is to improve the bioavailability and selectivity of active pharmaceutical ingredients.

Mechanism of Action

Target of Action

N-Methylquipazine dimaleate primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor, and they play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

N-Methylquipazine dimaleate acts as an agonist at the 5-HT3 receptors . This means it binds to these receptors and activates them, mimicking the effects of serotonin. It has almost the same affinity for 5-HT3 sites as quipazine, another compound known to interact with these receptors .

Pharmacokinetics

It is soluble to 50 mm in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The activation of 5-HT3 receptors by N-Methylquipazine dimaleate can lead to various molecular and cellular effects. Given that these receptors play a role in mood regulation, appetite, and sleep, the compound’s action could potentially influence these physiological processes .

Safety and Hazards

N-Methylquipazine dimaleate is a laboratory chemical . In case of skin contact, it’s advised to wash immediately with plenty of soap and water. If ingested or inhaled, it’s recommended to consult a doctor .

properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSITEGFVDCKMF-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042623
Record name N-Methylquipazine dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylquipazine dimaleate

CAS RN

171205-17-7
Record name N-Methylquipazine dimaleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylquipazine dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLQUIPAZINE DIMALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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